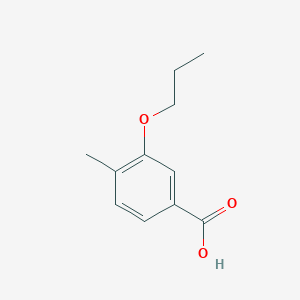

4-Methyl-3-propoxybenzoic acid

CAS No.: 1249339-96-5

Cat. No.: VC8062524

Molecular Formula: C11H14O3

Molecular Weight: 194.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1249339-96-5 |

|---|---|

| Molecular Formula | C11H14O3 |

| Molecular Weight | 194.23 g/mol |

| IUPAC Name | 4-methyl-3-propoxybenzoic acid |

| Standard InChI | InChI=1S/C11H14O3/c1-3-6-14-10-7-9(11(12)13)5-4-8(10)2/h4-5,7H,3,6H2,1-2H3,(H,12,13) |

| Standard InChI Key | GVTXVFUAXUEAOL-UHFFFAOYSA-N |

| SMILES | CCCOC1=C(C=CC(=C1)C(=O)O)C |

| Canonical SMILES | CCCOC1=C(C=CC(=C1)C(=O)O)C |

Introduction

Chemical Structure and Nomenclature

The systematic IUPAC name for this compound is 4-methyl-3-propoxybenzoic acid, reflecting the substitution pattern on the benzene ring. The carboxylic acid functional group (-COOH) is located at the 1-position, while the methyl (-CH) and propoxy (-OCHCHCH) groups occupy the 4- and 3-positions, respectively .

Key Structural Features:

-

Aromatic ring: Provides planar rigidity and influences electronic properties.

-

Carboxylic acid group: Enhances solubility in polar solvents and enables salt formation.

-

Propoxy chain: Introduces steric bulk and modulates lipophilicity.

-

Methyl group: Contributes to metabolic stability and hydrophobic interactions.

The compound’s structure is corroborated by spectral data, including -NMR and -NMR, which would show characteristic peaks for the aromatic protons, methoxy protons, and carbonyl carbon .

Synthesis and Manufacturing

Hydrolysis of Ester Precursors

A common strategy involves hydrolyzing ester derivatives under basic conditions. For example, 3-nitro-4-propoxybenzoic acid propyl ester undergoes saponification with sodium hydroxide (20 kg in 300 kg water) at 70–80°C for 12 hours, yielding 98% pure product after acidification . Adapting this method, 4-methyl-3-propoxybenzoic acid could be synthesized from its corresponding ester precursor.

Alkylation of Phenolic Intermediates

Another route involves alkylation of 3-hydroxy-4-methylbenzoic acid with propyl bromide in the presence of a base like potassium carbonate. This Williamson ether synthesis would introduce the propoxy group selectively at the 3-position .

Table 1: Hypothetical Synthesis Conditions

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| 1 | 3-Hydroxy-4-methylbenzoic acid, KCO, propyl bromide, DMF | Alkylation |

| 2 | HCl, HO | Acidification |

| 3 | Recrystallization (ethanol/water) | Purification |

Physicochemical Properties

4-Methyl-3-propoxybenzoic acid is a solid at room temperature, though its exact melting point remains unreported. Comparative data for similar compounds suggest moderate solubility in organic solvents like ethanol and dichloromethane but limited solubility in water .

Table 2: Physicochemical Data

| Property | Value | Source |

|---|---|---|

| Molecular formula | ||

| Molecular weight | 194.23 g/mol | |

| Purity | ≥97% | |

| LogP (predicted) | ~2.3 (similar to 4-methoxy-3-propylbenzoic acid) |

The logP value (octanol-water partition coefficient) of ~2.3 indicates moderate lipophilicity, suitable for membrane permeability in drug candidates .

Applications in Pharmaceutical Chemistry

Intermediate for Active Pharmaceutical Ingredients (APIs)

4-Methyl-3-propoxybenzoic acid is a key building block in synthesizing protease inhibitors and anti-inflammatory agents. Its carboxylic acid group facilitates conjugation with amines or alcohols to form amides or esters, common motifs in drug design .

Role in Prodrug Development

The propoxy group enhances metabolic stability, making the compound a candidate for prodrug formulations. For instance, ester prodrugs of this acid could improve oral bioavailability by masking the polar carboxylic acid group .

Analytical Characterization

Quality control of 4-methyl-3-propoxybenzoic acid relies on chromatographic and spectroscopic methods:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume